Methyl 5-bromo-2-hydroxybenzoate, with the molecular formula , is an aromatic compound that features a bromine atom and a hydroxyl group attached to a benzoate structure. It is commonly known as methyl 5-bromosalicylate and is characterized by its almost planar conformation, as indicated by a root mean square deviation of 0.055 Å for the non-hydrogen atoms in its crystal structure. The compound crystallizes in the monoclinic space group and is linked via O—H⋯O hydrogen bonds into chains, exhibiting weak π–π stacking interactions between the aromatic rings .
The synthesis of methyl 5-bromo-2-hydroxybenzoate typically involves the reaction of methyl 5-bromo-2-hydroxybenzoic acid with methyl iodide in the presence of sodium hydride as a base. The reaction proceeds as follows:
The primary method for synthesizing methyl 5-bromo-2-hydroxybenzoate involves:
Methyl 5-bromo-2-hydroxybenzoate finds applications in:
Methyl 5-bromo-2-hydroxybenzoate can be compared to several similar compounds based on their structural features and potential biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4-bromo-3-hydroxybenzoate | Different hydroxyl positioning affecting activity | |
Methyl salicylate | Lacks bromine; used for pain relief | |
Methyl 3-amino-5-bromo-2-hydroxybenzoate | Contains an amino group; different biological properties |
Each of these compounds shares a benzoate structure but varies in functional groups that influence their chemical reactivity and biological activity.
Methyl 5-bromo-2-hydroxybenzoate is systematically named according to IUPAC guidelines as methyl 5-bromo-2-hydroxybenzoate (CAS RN: 4068-76-2). Its molecular formula, $$ \text{C}8\text{H}7\text{BrO}_3 $$, corresponds to a molecular weight of 231.04 g/mol. Alternative designations include 5-bromo-2-hydroxybenzoic acid methyl ester and methyl 5-bromosalicylate, reflecting its structural relationship to salicylic acid derivatives. The compound’s SMILES notation ($$ \text{COC(=O)C1=C(O)C=CC(Br)=C1} $$) succinctly encodes its substitution pattern: a hydroxyl group at position 2, a bromine atom at position 5, and a methoxycarbonyl group at position 1 on the benzene ring.
The compound’s structure features a benzene ring substituted with three functional groups: a hydroxyl (-OH) at position 2, a bromine atom (-Br) at position 5, and a methoxycarbonyl (-COOCH$$_3$$) group at position 1. This arrangement confers distinct electronic and steric properties, influencing its reactivity and solubility.
The bromine atom’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the hydroxyl and ester groups enable hydrogen bonding and hydrolysis, respectively.
Methyl 5-bromo-2-hydroxybenzoate emerged as a critical intermediate during the mid-20th century, coinciding with advancements in halogenation and esterification techniques. Early synthetic routes involved the bromination of methyl salicylate or direct esterification of 5-bromosalicylic acid with methanol under acidic conditions.
The compound’s role in synthesizing 5-bromosalicylic acid—a precursor to anti-inflammatory agents—highlights its pharmaceutical relevance. Additionally, its incorporation into nanostructured materials underscores its versatility in contemporary research.
Irritant